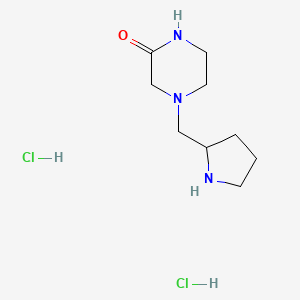![molecular formula C13H16BNO2S B1441878 6-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゾ[d]チアゾール CAS No. 1002309-47-8](/img/structure/B1441878.png)
6-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゾ[d]チアゾール
概要
説明
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole (6-TMBT) is a novel compound that has recently been studied for its potential applications in scientific research. 6-TMBT is a heterocyclic compound with a boron atom in the center of the molecule, which makes it unique and gives it a range of interesting properties. It has been shown to have a wide range of applications in the fields of chemistry, biochemistry, and biology, as well as being a potential drug target.
科学的研究の応用
有機合成中間体
この化合物は、有機合成において重要な中間体として役立ちます。 その安定性と反応性により、鈴木-宮浦クロスカップリング反応 を含むさまざまな変換に適しており、これは複雑な有機分子の構築に不可欠です。この反応は、医薬品、農薬、有機材料の合成で広く使用されています。
創薬
創薬の分野では、ベンゾチアゾール-6-ボロン酸ピナコールエステルは、潜在的な治療薬の合成のためのビルディングブロックとして使用されます。 これは、さまざまな病気、特に癌の治療において重要な酵素阻害剤として作用するボロン含有薬剤を作成するために使用できます .
蛍光プローブ
この化合物のボロン酸部分は、糖やその他のジオールと相互作用することができ、蛍光プローブとして使用できる候補となります。 これらのプローブは、サンプル中の糖やその他の生体分析物の存在を検出することができ、診断目的にとって重要です .
材料科学
材料科学では、この化合物は、特定の光学特性と電気化学的特性を持つ新規ポリマーやコポリマーを合成するために使用されます。 これらの材料は、有機発光ダイオード(OLED)や太陽電池の作成など、エレクトロニクスに応用されています .
生物学的用途
ベンゾチアゾール-6-ボロン酸ピナコールエステルのボロン酸基により、生体複合体の作成が可能です。 これらの複合体は、生体分子をさまざまな表面や互いに結合するために使用でき、バイオセンサーや診断ツールの開発に役立ちます .
刺激応答性薬物キャリア
ボロンエステル結合を形成する能力により、この化合物は、刺激応答性薬物キャリアの構築に使用されます。 これらのキャリアは、pH、グルコースレベル、またはATP濃度などの微小環境の変化に応答して、薬物を制御された方法で放出できます .
分析化学
分析化学では、ベンゾチアゾール-6-ボロン酸ピナコールエステルは、クロマトグラフィー固定相の改質や化学アッセイにおける試薬として使用できます。 特定の分子への選択的結合により、分離および検出技術に役立ちます .
環境センシング
最後に、この化合物の特定のイオンや分子との反応性により、環境センシングに使用できます。 これは、環境中の有害物質や汚染物質の存在を検出するセンサーに組み込むことができます .
作用機序
Target of Action
Similar compounds are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . This reaction typically occurs in the presence of a palladium catalyst .
Biochemical Pathways
It’s known that the compound can participate in hydroboration of alkyl or aryl alkynes and alkenes . This can lead to the formation of various boronates, which can have diverse downstream effects depending on the specific context.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. For instance, in the context of organic synthesis, the compound can facilitate the formation of various boronates .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C . Furthermore, the compound’s reactivity can be influenced by the presence of other substances, such as catalysts .
実験室実験の利点と制限
The main advantage of using 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole in lab experiments is its ability to bind to proteins and other macromolecules, which can be used to study their structure and function. In addition, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole has been shown to be a highly efficient catalyst for various chemical reactions, making it a useful tool for chemical synthesis. However, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is not without its limitations. It is a highly reactive compound, and therefore can be difficult to handle and store. In addition, it can be toxic if not handled properly.
将来の方向性
The potential future directions for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole are numerous. It could be used as a drug target, as a potential therapeutic agent, or as an inhibitor of enzymes. It could also be used as a fluorescent probe for imaging and tracking cellular processes. In addition, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole could be used in the development of new catalysts for chemical reactions, as well as being studied for its potential applications in the fields of biochemistry and biology. Finally, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole could be used to study the structure and function of proteins and other macromolecules, as well as being used to modulate cellular processes.
生化学分析
Biochemical Properties
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, potentially affecting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can significantly impact its effectiveness in biochemical assays. It has been observed that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term studies have also indicated potential changes in cellular function with extended exposure to this compound.
Dosage Effects in Animal Models
In animal models, the effects of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole vary with different dosages. Low doses of the compound have been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in the overall metabolic state of cells, affecting their function and viability.
Transport and Distribution
The transport and distribution of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole within cells and tissues are critical for its biochemical activity. This compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution pattern of the compound can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is essential for understanding its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with other biomolecules and its overall biochemical activity.
特性
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-5-6-10-11(7-9)18-8-15-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNKSRMMHATGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675389 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1002309-47-8 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441796.png)
![2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441800.png)
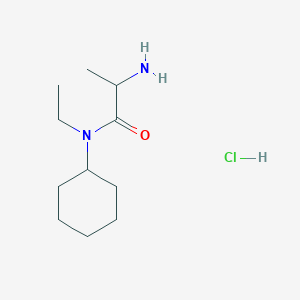
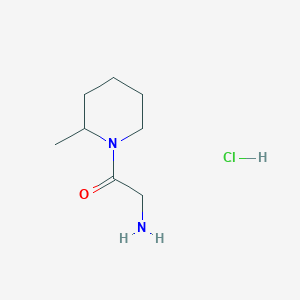
![6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane](/img/structure/B1441805.png)
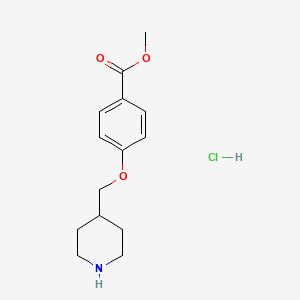
![2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441808.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441809.png)

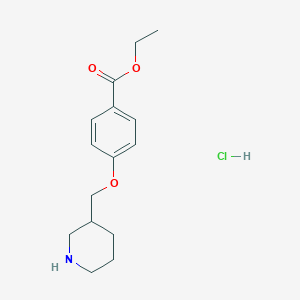


![4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1441817.png)
